Benzothiazole-6-carboxylic acid is an organic compound characterized by the molecular formula C8H5NO2S and a molecular weight of 179.20 g/mol. It features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, with a carboxylic acid functional group at the 6-position. This compound is recognized for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Its structural uniqueness is attributed to the presence of both nitrogen and sulfur atoms within the heterocyclic framework, contributing to its reactivity and biological activity .
One of the most studied applications of BTCA lies in its potential as a corrosion inhibitor. Studies have shown that BTCA can effectively inhibit the corrosion of various metals, including copper, iron, and aluminum, in aqueous environments [1]. This property makes BTCA a potential candidate for developing more environmentally friendly corrosion inhibitors compared to traditional chromate-based methods.
[1] Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Stefan Weiss et al.
BTCA has also been investigated for its potential pharmaceutical applications. Some studies suggest it may possess antimicrobial and antifungal properties, potentially making it valuable in developing new drugs [2, 3]. However, further research is needed to confirm its efficacy and safety in this context.
[2] Synthesis and antifungal activity of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry. [3] Synthesis and Biological Evaluation of Some Novel 6-Substituted Benzothiazole Derivatives as Potential Antimicrobial Agents. Chemical & Pharmaceutical Bulletin.
Benzothiazole-6-carboxylic acid exhibits notable biological activities, making it a compound of interest in medicinal chemistry. Research indicates that it possesses antimicrobial properties and may act as an inhibitor of certain enzymes involved in disease processes. For instance, derivatives of this compound have shown potential in inhibiting the growth of cancer cells and bacteria, suggesting its utility as a lead compound in drug development . Additionally, studies have indicated that it may have anti-inflammatory effects, further enhancing its therapeutic potential .
Several synthesis methods for benzothiazole-6-carboxylic acid have been documented:
Benzothiazole-6-carboxylic acid has various applications across different fields:
Interaction studies involving benzothiazole-6-carboxylic acid focus on its binding affinity with biological targets. For example:
Benzothiazole-6-carboxylic acid shares structural similarities with several other compounds. Here are comparisons highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzothiazole | C7H5NS | Lacks carboxylic acid functionality |
| 2-Aminobenzothiazole | C7H7N3S | Contains amino group instead of carboxyl |
| Benzothiazole-2-carboxylic acid | C8H7NO2S | Carboxyl group at 2-position instead of 6 |
| Benzothiazolium salts | Varies | Positively charged species due to quaternization |
Benzothiazole-6-carboxylic acid stands out due to its specific position of the carboxylic acid group, influencing its reactivity and biological interactions compared to other derivatives. Its ability to participate in various
Benzothiazole-6-carboxylic acid exhibits a distinctive bicyclic aromatic structure comprising a benzene ring fused to a thiazole ring [1]. The molecular formula is C8H5NO2S with a molecular weight of 179.20 g/mol [1] [3]. The benzothiazole core consists of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a planar nine-atom bicyclic system [23]. The thiazole ring contains both nitrogen and sulfur heteroatoms, with sulfur positioned at the head of the numerical ordering system [24].
The aromatic character of the benzothiazole system demonstrates significant π-electron delocalization throughout the fused ring structure [32]. Computational studies using density functional theory reveal that the benzene portion exhibits substantially higher cyclic π-electron delocalization compared to the thiazole ring, with Harmonic Oscillator Model of Aromaticity values of 0.95 for the benzene ring and 0.69 for the thiazole ring [32]. The nucleus-independent chemical shift values further support this differential aromaticity, showing -9.61 for the benzene ring and -7.71 for the thiazole ring [32].
The molecular geometry analysis indicates that the benzothiazole framework maintains planarity with minimal deviation between the conjugated thiazole and benzene rings [32]. The carbon-sulfur bonds within the system exhibit varying degrees of double-bond character due to π-conjugation effects, with bond lengths ranging from 1.730 to 1.760 Å for ring carbons connected to sulfur [32].
The carboxylic acid group (-COOH) is positioned at the 6-carbon of the benzene ring within the benzothiazole framework [1] [4]. This functional group consists of a carbonyl carbon double-bonded to oxygen and simultaneously bonded to a hydroxyl group [25]. The carboxylic acid moiety introduces significant polarity to the molecule through both hydrogen-bond acceptor properties of the carbonyl oxygen and hydrogen-bond donor capabilities of the hydroxyl group [25].
The International Union of Pure and Applied Chemistry name for this compound is 1,3-benzothiazole-6-carboxylic acid, with the Chemical Abstracts Service number 3622-35-3 [4] [6]. The Simplified Molecular Input Line Entry System representation is OC(=O)C1=CC=C2N=CSC2=C1, which clearly depicts the carboxylic acid substitution at the 6-position [4] [6].
The carboxylic acid functionality exhibits resonance stabilization through delocalization of electron density between the two oxygen atoms upon deprotonation [25]. This stabilization contributes to the acidic nature of the compound, with predicted pKa values typically ranging from 3.70 to 3.77 for benzothiazole carboxylic acid derivatives [3] [14].
The combination of the benzothiazole core with the carboxylic acid functionality creates unique structure-property relationships that influence the compound's behavior [5]. The electron-withdrawing nature of the thiazole ring affects the electronic distribution within the benzene ring, consequently influencing the reactivity and acidity of the carboxylic acid group [23] [34].
Molecular orbital calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the benzothiazole framework [30] [31]. The energy gap between these orbitals affects the compound's chemical reactivity, with benzothiazole derivatives typically showing energy gaps in the range of 0.18 to 0.21 electron volts [30].
The planar structure of the benzothiazole system facilitates π-π stacking interactions and contributes to the compound's crystalline properties [19]. The presence of both nitrogen and sulfur heteroatoms within the aromatic framework creates distinct electrostatic potential regions, with nitrogen serving as a primary nucleophilic site and certain carbon positions acting as electrophilic centers [31] [43].
Benzothiazole-6-carboxylic acid demonstrates well-defined thermal characteristics with a melting point range of 245-251°C according to literature values [3] [16]. Commercial specifications typically report melting points of 241-243°C or 245-251°C, with some sources indicating decomposition occurring at temperatures above 240°C [10] [12] [13].
The thermal stability of the compound is attributed to the aromatic character of the benzothiazole ring system and the stabilizing effects of intermolecular hydrogen bonding involving the carboxylic acid groups [3]. The predicted boiling point calculated through computational methods is 387.7±15.0°C at 760 mmHg pressure [3] [16].
| Property | Value | Reference Conditions |
|---|---|---|
| Melting Point | 245-251°C | Literature value |
| Melting Point | 241-243°C | Commercial specification |
| Boiling Point | 387.7±15.0°C | Predicted, 760 mmHg |
| Decomposition | ≥240°C | With decomposition |
The compound exhibits good thermal stability under ambient storage conditions, with recommended storage temperatures typically specified as ambient or 2-8°C depending on the intended application [14]. The thermal decomposition pattern involves the loss of the carboxylic acid functionality at elevated temperatures, consistent with typical carboxylic acid thermal behavior [3].
The solubility characteristics of benzothiazole-6-carboxylic acid are governed by the dual nature of its molecular structure, combining the hydrophobic benzothiazole core with the hydrophilic carboxylic acid functionality [3]. The compound demonstrates limited solubility in purely aqueous systems but shows enhanced solubility in polar organic solvents [14].
Based on structural analogs and related benzothiazole carboxylic acid derivatives, the compound exhibits slight solubility in dimethyl sulfoxide and methanol when heated [14] [15]. The presence of the carboxylic acid group enables salt formation with bases, which significantly improves aqueous solubility through ionic interactions [42].
The predicted density of the compound is 1.5±0.1 g/cm³, which influences its behavior in various solvent systems [16]. The compound's polarity, as indicated by its topological polar surface area and hydrogen bonding capabilities, suggests preferential dissolution in polar protic solvents over nonpolar systems [19].
| Solvent System | Solubility | Conditions |
|---|---|---|
| Dimethyl sulfoxide | Slightly soluble | Room temperature |
| Methanol | Slightly soluble | Heated conditions |
| Water | Limited solubility | Enhanced with base |
| Organic acids | Good solubility | Acidic conditions |
The spectroscopic properties of benzothiazole-6-carboxylic acid provide detailed structural information and are essential for compound identification and characterization [11] [38]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of the benzothiazole framework and carboxylic acid functionality [5] [11].
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy of benzothiazole-6-carboxylic acid derivatives typically shows aromatic protons in the 7.3-8.9 ppm region, with the carboxylic acid proton appearing as a broad signal around 12.5-13.1 ppm [11] [38]. The thiazole ring protons exhibit characteristic downfield shifts due to the electron-withdrawing effects of the nitrogen and sulfur heteroatoms [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carboxylic acid carbon resonating around 167-171 ppm [11] [38]. The benzothiazole ring carbons appear in distinct regions reflecting their different electronic environments, with carbons adjacent to heteroatoms showing characteristic chemical shifts [5].
Infrared Spectroscopy
Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of both the benzothiazole core and carboxylic acid functionality [35] [36] [37]. The carboxylic acid group exhibits characteristic absorptions including a broad O-H stretch between 2500-3300 cm⁻¹ and a strong C=O stretch in the 1710-1760 cm⁻¹ region [35] [37].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 2500-3300 | Broad, strong | Carboxylic acid |
| C=O stretch | 1710-1760 | Strong | Carboxylic acid |
| Aromatic C-H | 3000-3100 | Medium | Benzothiazole |
| C=C aromatic | 1600, 1500-1430 | Medium | Benzene ring |
| C-O stretch | 1210-1320 | Strong | Carboxylic acid |
The benzothiazole ring system contributes additional characteristic absorptions, including aromatic C-H stretching around 3000-3100 cm⁻¹ and aromatic C=C stretching vibrations at approximately 1600 cm⁻¹ and 1500-1430 cm⁻¹ [36] [40].
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy of benzothiazole-6-carboxylic acid reveals absorption characteristics related to the extended π-conjugation within the benzothiazole system [30] [39]. The compound typically exhibits absorption maxima in the 260-270 nm region, corresponding to π→π* electronic transitions within the aromatic framework [30].
The electronic transitions are primarily HOMO-LUMO transitions that are sensitive to substitution patterns on the benzothiazole core [30]. The presence of the electron-withdrawing carboxylic acid group influences the electronic absorption spectrum through inductive and resonance effects [39].
The carboxylic acid functionality in benzothiazole-6-carboxylic acid exhibits typical carboxylic acid reactivity patterns while being influenced by the electron-withdrawing benzothiazole ring system [42]. The carboxylic acid group readily undergoes acid-base reactions, forming stable carboxylate salts when treated with bases such as sodium hydroxide or ammonia [42].
Esterification Reactions
The carboxylic acid group participates in esterification reactions with alcohols under acidic conditions, forming the corresponding esters through a condensation mechanism with elimination of water [42]. This reactivity is valuable for synthetic transformations and derivatization of the parent compound [5].
The general reaction pathway follows: Benzothiazole-6-carboxylic acid + ROH → Benzothiazole-6-carboxylic acid ester + H₂O, where R represents an alkyl or aryl group [42]. The reaction typically requires acid catalysis and elevated temperatures to achieve reasonable conversion rates [42].
Amidation Reactions
The carboxylic acid functionality readily converts to amides through reaction with ammonia or primary and secondary amines [42]. This transformation represents an important synthetic route for preparing benzothiazole-6-carboxamide derivatives, which often exhibit enhanced biological activity compared to the parent acid [5].
The amidation process involves nucleophilic attack by the amine on the carbonyl carbon, followed by elimination of water to form the amide bond [42]. The reaction can be facilitated by coupling reagents or by conversion to more reactive acyl derivatives [25].
Decarboxylation Potential
Under extreme thermal conditions, benzothiazole-6-carboxylic acid may undergo decarboxylation reactions, resulting in loss of carbon dioxide and formation of the corresponding benzothiazole derivative [42]. This reactivity is generally observed only at elevated temperatures and is not a significant pathway under normal handling conditions [42].
The benzothiazole ring system exhibits distinct reactivity patterns that reflect its electronic structure and aromatic character [23] [41]. The heterocyclic nature of the system creates specific sites for electrophilic and nucleophilic attack, with reactivity being influenced by the electron distribution within the ring [43].
Electrophilic Aromatic Substitution
The benzothiazole ring can undergo electrophilic aromatic substitution reactions, although the reactivity is modulated by the electron-withdrawing nature of the thiazole portion [41] [44]. The benzene ring portion is more susceptible to electrophilic attack compared to the thiazole ring, with substitution typically occurring at positions that minimize disruption of the aromatic system [41].
Halogenation reactions with molecular chlorine or bromine can occur under appropriate conditions, leading to halogen-substituted benzothiazole derivatives [41] [44]. The regioselectivity of these reactions is influenced by both electronic and steric factors within the bicyclic system [41].
Nucleophilic Attack Sites
Computational analysis reveals that the carbon atom at position 2 of the thiazole ring represents the most favorable site for nucleophilic attack [43]. This reactivity pattern is attributed to the electron-deficient nature of this position due to the adjacent nitrogen and sulfur heteroatoms [43].
The reactivity order for nucleophilic attack follows: C2 > C6 > C4 > S1, indicating that the 2-position of the thiazole ring is significantly more reactive than other positions [43]. This selectivity has important implications for synthetic transformations and biodegradation pathways [43].
Detailed analysis of the electronic structure of benzothiazole-6-carboxylic acid reveals distinct nucleophilic and electrophilic sites within the molecular framework [43]. These reactive centers are determined by the electron density distribution and the influence of the heteroatoms and functional groups [31].
Nucleophilic Centers
The nitrogen atom at position 3 represents the most nucleophilic site within the benzothiazole system [43]. This atom possesses a lone pair of electrons that can readily participate in electrophilic attack reactions [26] [43]. Computational studies indicate that methylation reactions preferentially occur at this nitrogen center [43].
Additional nucleophilic sites include carbon atoms at positions 5, 7, 8, and 9 of the benzothiazole framework, with the nucleophilicity order being N3 > C5 > C7 > C9 > C8 [43]. These positions are characterized by higher electron density and negative Fukui function values [43].
Electrophilic Centers
The most electrophilic site within the molecule corresponds to the carbon atom at position 2 of the thiazole ring [43]. This position exhibits the highest positive Fukui function value, making it highly susceptible to nucleophilic attack [43]. The carbon atoms at positions 4 and 6 also demonstrate electrophilic character, though to a lesser extent [43].
| Site | Character | Reactivity Order | Fukui Function |
|---|---|---|---|
| N3 | Nucleophilic | Highest | Negative (most negative) |
| C2 | Electrophilic | Highest | Positive (most positive) |
| C5, C7, C9 | Nucleophilic | Moderate | Negative |
| C4, C6 | Electrophilic | Moderate | Positive |
| S1 | Electrophilic | Lowest | Positive (small) |
The carboxylic acid group contributes additional electrophilic character through the carbonyl carbon, which is susceptible to nucleophilic attack by various reagents [25] [42]. The hydroxyl oxygen of the carboxylic acid also serves as a potential hydrogen bond donor, influencing intermolecular interactions and reactivity patterns [25].
Irritant